molecular formula C8H11Cl2N3 B2463386 (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride CAS No. 2225144-09-0

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2463386
CAS No.: 2225144-09-0
M. Wt: 220.1
InChI Key: ZEFIMEOLUFCNSW-UHFFFAOYSA-N
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Description

Scientific Research Applications

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression, leading to reduced tumor growth and increased apoptosis of cancer cells .

Comparison with Similar Compounds

(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and its ability to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-6-1-3-10-7(6)2-4-11-8;;/h1-4,10H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFIMEOLUFCNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-09-0
Record name {1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine dihydrochloride
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